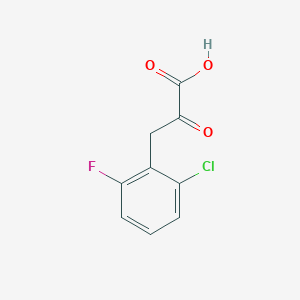![molecular formula C12H10N2O3S B13518621 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)
2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Benzoylsulfanyl Group: This step involves the reaction of the pyrazole derivative with benzoyl chloride in the presence of a base to introduce the benzoylsulfanyl group.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the pyrazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: A simpler pyrazole derivative without the benzoylsulfanyl group.
Benzoylpyrazole derivatives: Compounds with similar benzoyl substitution on the pyrazole ring.
Uniqueness
2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both the benzoylsulfanyl group and the acetic acid moiety, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
特性
分子式 |
C12H10N2O3S |
|---|---|
分子量 |
262.29 g/mol |
IUPAC名 |
2-(4-benzoylsulfanylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-11(16)8-14-7-10(6-13-14)18-12(17)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
InChIキー |
LXTBYVUZOGSBDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)SC2=CN(N=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


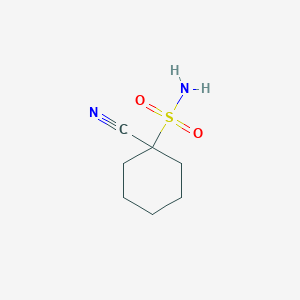
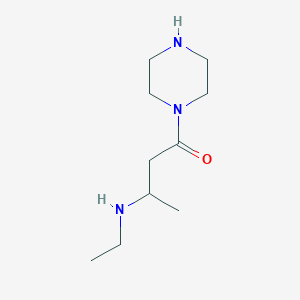

![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)
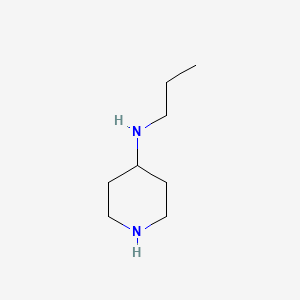


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
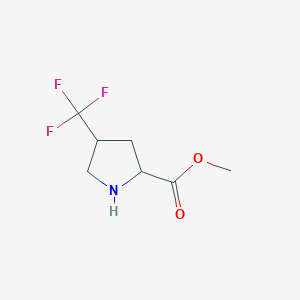
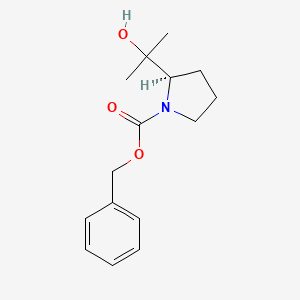

![1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)

